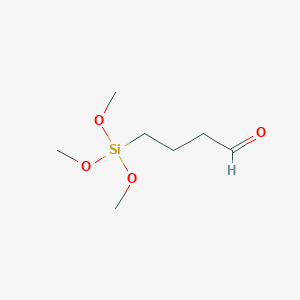

4-(Trimethoxysilyl)butanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

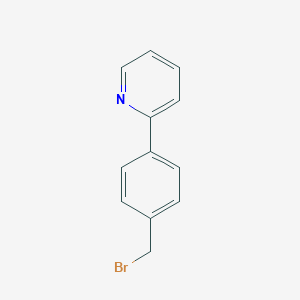

The synthesis of related compounds, such as 1,4-bis(trimethoxysilyl)arenes, involves the use of diarylbromides as starting materials . These bis(trimethoxysilyl)arenes are then used to prepare macro-/mesoporous silica monoliths, indicating that similar synthetic strategies could potentially be applied to 4-(Trimethoxysilyl)butanal for the preparation of silica-based materials with specific porosity characteristics.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Trimethoxysilyl)butanal, such as 1,4-bis(trimethylsilyl)-1,3-butadiyne, has been studied using methods like gas electron diffraction and ab initio calculations . These studies provide information on the vibrational spectra and molecular conformations, which are essential for understanding the behavior of the trimethoxysilyl group in different chemical environments.

Chemical Reactions Analysis

The reactivity of compounds containing trimethoxysilyl groups can be inferred from studies on related molecules. For instance, the electrochemical trimerization of 4-tert-butylcatechol demonstrates the potential for electrochemical reactions involving butyl chains and their derivatives . Additionally, the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene with H-silanes in the presence of hexachloroplatinic acid indicates that silicon-modified butane derivatives can undergo selective isomerization and hydrosilylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trimethoxysilyl)butanal can be partially understood by examining the properties of structurally related compounds. For example, the synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol shows that the stability of trimethylsilyl-containing compounds can be pH-dependent, and that these compounds can be used in asymmetric synthesis . The photopolymerization kinetics of 1,4-butanediol bis(α-trimethylsiloxyacrylate) reveal that trimethylsiloxy groups can affect the reaction kinetics and that there is a ceiling temperature for the propagation reaction .

科学的研究の応用

Materials Science and Engineering One significant application of 4-(Trimethoxysilyl)butanal is in the field of materials science, particularly in the development and optimization of coatings and polymers. Research has explored the synthesis and application of epoxy polymers and composites, highlighting the potential of 4-(Trimethoxysilyl)butanal derivatives as anticorrosive coatings for carbon steel in marine environments, such as 3.5% NaCl solutions. This application is critical for enhancing the durability and lifespan of materials exposed to corrosive conditions, thereby reducing maintenance costs and preventing structural failures. The development of these polymers involves detailed computational and experimental approaches to understand their protective mechanisms and optimize their performance (R. Hsissou, 2021).

Environmental Science and Toxicology In environmental science, the focus has been on the impact and management of chemicals in ecosystems, including the study of herbicides like 2,4-D and their toxicity. While not directly related to 4-(Trimethoxysilyl)butanal, these studies provide a framework for understanding how similar compounds could affect environmental health and safety. They emphasize the importance of monitoring and controlling chemical use to protect ecosystems and public health. Such research underscores the broader context in which the applications and implications of 4-(Trimethoxysilyl)butanal must be considered, especially in terms of environmental impact and safety protocols (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Chemical Synthesis and Analysis The role of 4-(Trimethoxysilyl)butanal in chemical synthesis and analysis focuses on its reactivity and utility as a precursor or intermediate in the synthesis of complex molecules. Studies in this area aim to develop new methodologies and optimize existing processes for creating materials and chemicals with specific properties. This includes research on the formation of branched chain aldehydes, which are crucial for flavor compounds in foods. Understanding the production and breakdown pathways of these aldehydes from amino acids is essential for controlling the formation of desired levels of flavor compounds in various food products. Such research not only enhances the flavor profiles of foods but also contributes to the broader field of food science and technology (B. Smit, W. Engels, G. Smit, 2009).

Safety and Hazards

Safety data sheets indicate that 4-(Trimethoxysilyl)butanal is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness . Proper handling and storage are necessary to ensure safety.

作用機序

Result of Action

The primary result of TMBS’s action is the formation of functionalized compounds with specific properties. For example, it has been used in the methods to examine alumina nanotubule membranes that were modified with specific silanes . It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and biology.

特性

IUPAC Name |

4-trimethoxysilylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethoxysilyl)butanal | |

CAS RN |

501004-24-6 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)